molecular formula C21H24N2O5S B11240892 Methyl 3-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 3-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11240892
M. Wt: 416.5 g/mol
InChI Key: UQJGKYMCWYKBKC-UHFFFAOYSA-N
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Description

Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and a base. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)benzoate hydrochloride
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate

Uniqueness

Methyl 3-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is unique due to the presence of both the piperidine ring and the sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 3-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)17-9-5-11-19(13-17)22-20(24)18-10-6-12-23(14-18)29(26,27)15-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,22,24)

InChI Key

UQJGKYMCWYKBKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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